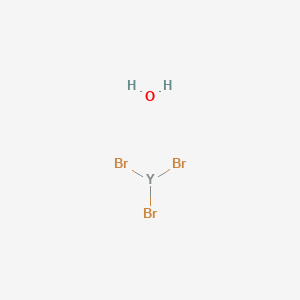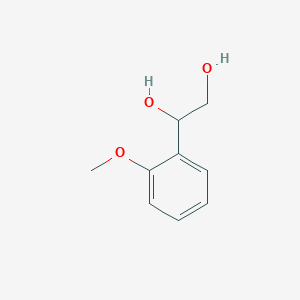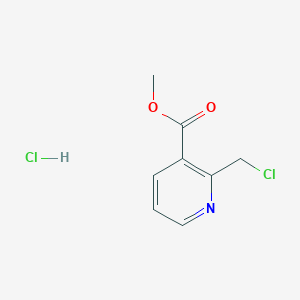
Yttrium Bromide Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium Bromide Hydrate is an inorganic compound with the chemical formula YBr₃·xH₂O. It is a white, hygroscopic solid that is soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Yttrium Bromide Hydrate can be synthesized through several methods:
Reaction of Yttrium Oxide with Hydrobromic Acid: Yttrium oxide (Y₂O₃) reacts with hydrobromic acid (HBr) to form this compound. The reaction is typically carried out under controlled conditions to ensure complete conversion. [ Y₂O₃ + 6HBr → 2YBr₃ + 3H₂O ]
Reaction of Yttrium Metal with Bromine: Yttrium metal (Y) reacts with bromine (Br₂) to form Yttrium Bromide, which can then be hydrated to form this compound. [ 2Y + 3Br₂ → 2YBr₃ ] The resulting Yttrium Bromide is then dissolved in water to obtain the hydrate form.
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting yttrium oxide with hydrobromic acid in large reactors. The reaction mixture is then purified and crystallized to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Yttrium Bromide Hydrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form yttrium hydroxide and hydrobromic acid. [ YBr₃ + 3H₂O → Y(OH)₃ + 3HBr ]
Reduction: Yttrium Bromide can be reduced by yttrium metal to form lower bromides such as YBr and Y₂Br₃. [ YBr₃ + Y → Y₂Br₃ ]
Complex Formation: this compound can form complexes with various ligands, such as phosphine oxides and amines.
Common Reagents and Conditions
Hydrobromic Acid: Used in the synthesis of this compound from yttrium oxide.
Yttrium Metal: Used in the reduction reactions to form lower bromides.
Water: Involved in hydrolysis reactions.
Major Products Formed
Yttrium Hydroxide: Formed during hydrolysis.
Lower Bromides of Yttrium: Formed during reduction reactions.
Aplicaciones Científicas De Investigación
Yttrium Bromide Hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other yttrium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of yttrium-based biomaterials for medical applications.
Medicine: Utilized in radiotherapy and medical imaging due to its ability to form complexes with radioactive isotopes of yttrium.
Industry: Used in the production of high-performance materials, such as superconductors and lasers.
Mecanismo De Acción
The mechanism by which Yttrium Bromide Hydrate exerts its effects depends on its application:
Catalysis: this compound acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants.
Medical Imaging: In radiotherapy, yttrium complexes target specific tissues, where the radioactive decay of yttrium isotopes generates therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Yttrium Chloride Hydrate (YCl₃·xH₂O)
- Yttrium Fluoride Hydrate (YF₃·xH₂O)
- Yttrium Iodide Hydrate (YI₃·xH₂O)
Uniqueness
Yttrium Bromide Hydrate is unique due to its specific bromide ion, which imparts different solubility and reactivity characteristics compared to other yttrium halides. Its ability to form stable complexes with various ligands makes it particularly valuable in catalysis and medical applications.
Propiedades
IUPAC Name |
tribromoyttrium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGXFDOEARMSGT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Y](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2OY |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














